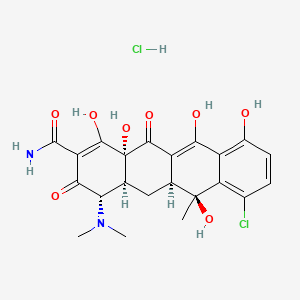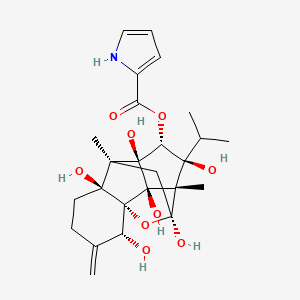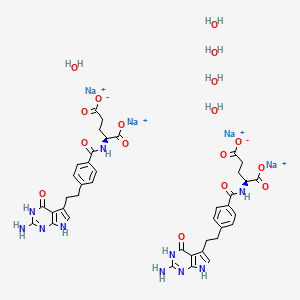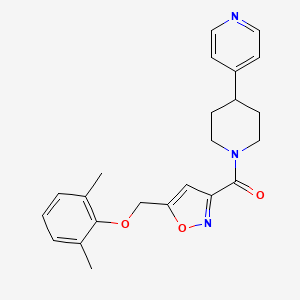
Dafadine-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dafadine-A ist eine neuartige chemische Verbindung, die für ihre inhibitorischen Wirkungen auf das DAF-9-Cytochrom-P450-Enzym im Nematoden Caenorhabditis elegans bekannt ist. This compound ist ein Analogon von Dafadin und wurde ausgiebig auf seine Rolle in der Entwicklungsbiologie und der Langlebigkeitsforschung untersucht .
Wissenschaftliche Forschungsanwendungen
Dafadine-A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Entwicklungsbiologie: Es wird verwendet, um die Rolle von DAF-9 bei der zeitlichen Steuerung der Entwicklung und der Dauerbildung bei Caenorhabditis elegans zu untersuchen.
Langlebigkeitsforschung: This compound wird verwendet, um die molekularen Mechanismen zu untersuchen, die der Langlebigkeit und dem Altern zugrunde liegen.
Krebsforschung: Es wurde auf sein Potenzial untersucht, das Wachstum von Melanomzellen durch das Targeting von CYP27A1 zu hemmen.
Stoffwechselstudien: This compound wird verwendet, um die Stoffwechselwege zu untersuchen, an denen Cytochrom-P450-Enzyme beteiligt sind.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das DAF-9-Cytochrom-P450-Enzym hemmt. Diese Hemmung führt zur Störung der Steroidhormonbiosynthese, was wiederum die zeitliche Steuerung der Entwicklung und die Dauerbildung bei Caenorhabditis elegans beeinflusst . Bei Säugetieren hemmt this compound CYP27A1, beeinflusst den Cholesterinstoffwechsel und beeinflusst möglicherweise das Wachstum von Krebszellen .
Wirkmechanismus
Target of Action
Dafadine-A is a novel inhibitor that specifically targets the DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans . It also inhibits the mammalian ortholog of DAF-9, known as CYP27A1 .
Mode of Action
This compound reversibly targets the catalytic heme iron of DAF-9 cytochrome P450 . It induces a constitutive dauer (Daf-c), distal-tip cell migration (Mig), and protruding vulval (Pvl) phenotypes in wild-type C. elegans .
Biochemical Pathways
This compound modulates the dauer-like signaling pathway and lipid metabolism . It robustly promotes dauer formation, a non-aging stress-resistant alternative third larval stage, only in wild-type C. elegans . It also extends their lifespan by about 29% .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the inhibition of DAF-9 activity, leading to the induction of a constitutive dauer, distal-tip cell migration, and protruding vulval phenotypes in wild-type C. elegans . It also extends the lifespan of C. elegans by about 29% .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in promoting dauer formation and extending lifespan in C. elegans is observed under specific conditions . .
Biochemische Analyse
Biochemical Properties
Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. This compound binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, this compound inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to this compound in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, this compound may exhibit toxic effects, including reduced cell viability and potential off-target interactions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, this compound affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. This compound accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .
Subcellular Localization
This compound localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dafadine-A umfasst mehrere Schritte, beginnend mit der Herstellung des Isoxazoloamid-Kerns. Zu den wichtigsten Schritten gehören:
Bildung des Isoxazolrings: Dies beinhaltet die Reaktion von 2,6-Dimethylphenol mit Hydroxylamin zur Bildung des Isoxazolrings.
Kopplung mit Piperidin: Der Isoxazolring wird dann durch eine nucleophile Substitutionsreaktion mit einem Piperidin-Derivat gekoppelt.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des Isoxazol-Piperidin-Zwischenprodukts mit einem Pyridin-Derivat zur Bildung von this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Optimierung der Reaktionsbedingungen: Gewährleistung optimaler Temperatur-, Druck- und Lösungsmittelbedingungen zur Maximierung der Ausbeute.
Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.
Qualitätskontrolle: Durchführung strenger Qualitätskontrolltests, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dafadine-A durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Derivate zu bilden.
Substitution: This compound kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen variieren je nach Art der Substitution, aber gängige Reagenzien umfassen Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dafadine-B: Ähnlich wie Dafadine-A, aber mit unterschiedlichen Substitutionen am Benzolring.
Dafadine-C: Ein weiteres Analogon mit unterschiedlichen Strukturmodifikationen.
Dafadine-D: Teilt ähnliche inhibitorische Eigenschaften, unterscheidet sich aber in seiner chemischen Struktur.
Einzigartigkeit
This compound ist einzigartig in seiner robusten Hemmung von DAF-9 und CYP27A1, was es zu einem wertvollen Werkzeug für die Erforschung der Entwicklungsbiologie und der Langlebigkeit macht.
Eigenschaften
IUPAC Name |
[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNPYIHDMIFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Dafadine-A interact with its target and what are the downstream effects?
A: this compound inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, this compound promotes dauer formation and extends the lifespan of the nematode.
Q2: What is known about the structure of this compound?
A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of this compound.
Q3: Are there any studies on the in vivo efficacy of this compound?
A: The research primarily focuses on the effects of this compound on C. elegans. Studies demonstrate that this compound promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
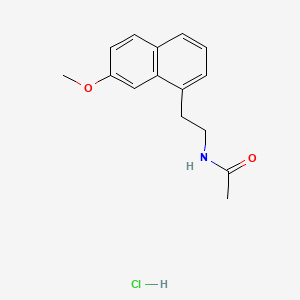


![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)
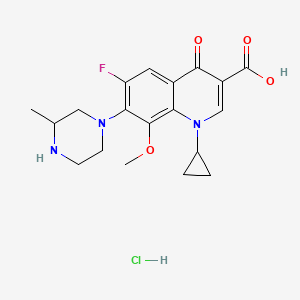
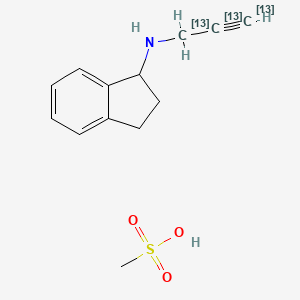
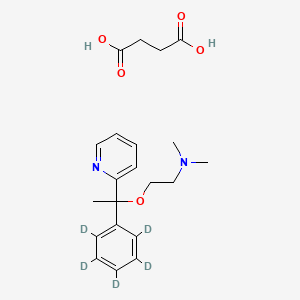
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)

